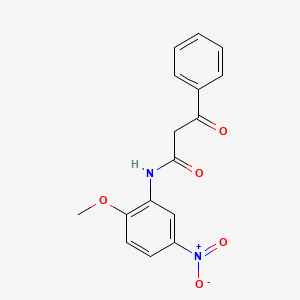![molecular formula C15H15ClN2 B11962742 4-Chloro-n-[4-(dimethylamino)benzylidene]aniline CAS No. 15486-62-1](/img/structure/B11962742.png)
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-[4-(dimethylamino)benzylidene]aniline typically involves the condensation reaction between 4-chloroaniline and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: 4-chloroaniline and 4-(dimethylamino)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-n-[4-(dimethylamino)benzylidene]aniline involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-chloro benzylidene aniline: Similar structure with a bromine atom instead of a dimethylamino group.
4-(Dimethylamino)aniline: Lacks the chloro group and the Schiff base structure.
4,4’-Methylenebis(N-(4-(dimethylamino)benzylidene)aniline): Contains two Schiff base units linked by a methylene bridge.
Uniqueness
4-Chloro-n-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of both the chloro and dimethylamino groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
15486-62-1 |
|---|---|
Formule moléculaire |
C15H15ClN2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15ClN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3 |
Clé InChI |
PWFDYJSIDJXQFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


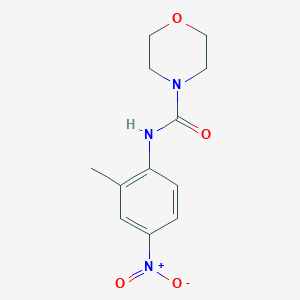

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

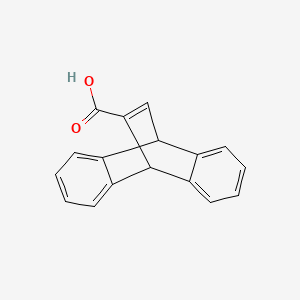
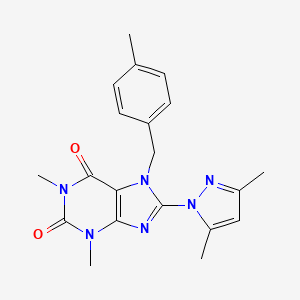
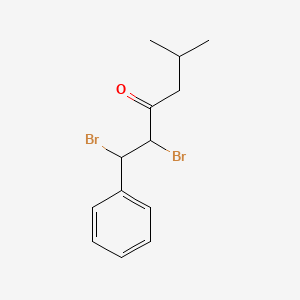

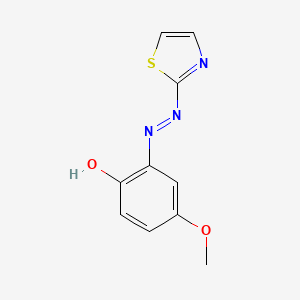
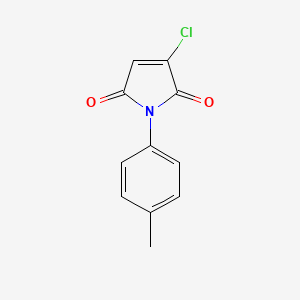

![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)

